BMS-199264 hydrochloride

Mitochondrial bioenergetics Ischemia‑reperfusion injury ATP synthase modulation

BMS-199264 HCl selectively inhibits mitochondrial F1F0 ATP hydrolase (IC50 0.5 μM) without affecting ATP synthase, preventing ATP wasting during ischemia. Ideal for myocardial ischemia-reperfusion models (Langendorff), brain ischemia, and cardioprotective agent benchmarking. Avoids the cardiodepression of non-selective inhibitors like oligomycin. Research-use only. Purchase for ATP preservation studies.

Molecular Formula C26H32Cl2N4O4S
Molecular Weight 567.5 g/mol
CAS No. 186180-83-6
Cat. No. B606220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-199264 hydrochloride
CAS186180-83-6
SynonymsBMS-199264 hydrochloride
Molecular FormulaC26H32Cl2N4O4S
Molecular Weight567.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H31ClN4O4S.ClH/c1-26(2)25(32)24(31(17-23-28-12-13-29-23)19-8-6-18(27)7-9-19)21-16-20(10-11-22(21)35-26)36(33,34)30-14-4-3-5-15-30;/h6-13,16,24-25,32H,3-5,14-15,17H2,1-2H3,(H,28,29);1H/t24-,25+;/m1./s1
InChIKeyCKNXQCNQMADQCI-KGQXAQPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-199264 Hydrochloride (CAS 186180-83-6): A Selective Mitochondrial F1F0 ATP Hydrolase Inhibitor for Ischemia-Reperfusion Research


BMS-199264 hydrochloride (CAS 186180-83-6) is a benzopyran analog that selectively inhibits the ATP hydrolase activity of mitochondrial F1F0 ATP synthase (IC50 = 0.5 μM) without affecting its ATP synthase function, a property that distinguishes it from non‑selective inhibitors like oligomycin and aurovertin [1]. In isolated rat hearts subjected to global ischemia, BMS‑199264 (1–10 μM) preserves ATP levels, reduces cardiac necrosis, and enhances recovery of contractile function upon reperfusion, thereby addressing the critical issue of ATP wasting during myocardial ischemia [2].

Why BMS-199264 Hydrochloride Cannot Be Replaced by Generic ATP Synthase Inhibitors in Ischemia Studies


Mitochondrial F1F0 ATP synthase operates in reverse (as an ATP hydrolase) during ischemia, wasting up to 50–90% of cellular ATP and exacerbating tissue injury [1]. Broad‑spectrum inhibitors such as oligomycin and aurovertin block both synthase and hydrolase activities, thereby impairing ATP production in healthy tissue and preventing recovery of contractile function upon reperfusion [1]. In contrast, BMS‑199264 hydrochloride selectively inhibits only the hydrolase activity (IC50 = 0.5 μM) while leaving ATP synthesis intact, preserving pre‑ischemic ATP levels and enabling faster post‑ischemic recovery [2]. This functional selectivity makes generic substitution with non‑selective inhibitors unsuitable for experiments requiring precise modulation of the hydrolase/synthase balance.

Quantitative Evidence for BMS-199264 Hydrochloride: Head‑to‑Head Comparisons with Non‑Selective ATP Synthase Inhibitors


Selective Inhibition of F1F0 ATP Hydrolase vs. Oligomycin

BMS‑199264 hydrochloride inhibits F1F0 ATP hydrolase with an IC50 of 0.5 μM while exerting no measurable effect on ATP synthase activity [1]. In contrast, oligomycin inhibits both hydrolase and synthase functions, with reported IC50 values for ATP synthesis inhibition ranging from 1–10 μM in various mitochondrial preparations [2].

Mitochondrial bioenergetics Ischemia‑reperfusion injury ATP synthase modulation

Preservation of Myocardial ATP Levels During Ischemia

In isolated rat hearts subjected to global ischemia, BMS‑199264 (1–10 μM) significantly conserved ATP levels compared to vehicle‑treated controls [1]. Oligomycin and aurovertin, at concentrations that inhibit ATPase activity (1–10 μM), also reduced ATP depletion during ischemia but caused a marked decline in pre‑ischemic ATP and contractile function, which BMS‑199264 did not [1].

Cardiac ischemia ATP depletion Energy metabolism

Reduction of Cardiac Necrosis and LDH Release

BMS‑199264 hydrochloride reduced cumulative LDH release during 30 min of reperfusion in a concentration‑dependent manner (1, 3, 10 μM), indicating decreased necrosis [1]. In contrast, oligomycin and aurovertin did not improve post‑ischemic contractile recovery and were associated with increased LDH release due to their non‑selective inhibition of ATP synthesis [2].

Cardioprotection Necrosis LDH assay

Enhanced Recovery of Contractile Function Post‑Reperfusion

BMS‑199264 hydrochloride (1–10 μM) improved recovery of left ventricular developed pressure (LVDP) during reperfusion in a concentration‑dependent manner [1]. Vehicle‑treated hearts showed negligible recovery (~10% of baseline), whereas BMS‑199264 restored LVDP to ~40–60% of pre‑ischemic values [1]. Oligomycin and aurovertin provided no improvement and often worsened contractile function due to ATP synthesis inhibition [2].

Myocardial stunning Contractile recovery Ischemia‑reperfusion

Lack of Pre‑Ischemic Cardiodepression

BMS‑199264 hydrochloride (1–10 μM) did not affect pre‑ischemic contractile function or ATP concentration in isolated rat hearts [1]. Only at the highest concentration (10 μM) was a modest cardiodepression observed, attributed to limited solubility rather than pharmacological activity [1]. In contrast, oligomycin (10 μM) and aurovertin (1–10 μM) significantly reduced baseline contractility and ATP levels before ischemia, confounding interpretation of protective effects [2].

Cardiac contractility Baseline function Off‑target effects

Optimal Research and Procurement Use Cases for BMS-199264 Hydrochloride


Cardiac Ischemia‑Reperfusion Injury Models Requiring Selective ATP Hydrolase Inhibition

BMS‑199264 hydrochloride is ideal for ex vivo (Langendorff) and in vivo rodent models of myocardial ischemia‑reperfusion where the goal is to dissect the contribution of F1F0 ATP hydrolase activity to ATP depletion and necrosis. Its lack of effect on ATP synthase avoids the confounding cardiodepression seen with oligomycin or aurovertin [1].

Mechanistic Studies of Mitochondrial Bioenergetics and F1F0 ATP Synthase Conformational Switching

Because BMS‑199264 selectively inhibits the hydrolase mode without affecting synthase activity, it is a valuable tool for investigating the structural basis of the F1F0 ATP synthase rotational switch and for validating the functional consequences of ATP hydrolysis in pathological states [2].

Screening and Validation of Novel Cardioprotective Agents

BMS‑199264 serves as a positive control or benchmark in assays designed to identify new cardioprotective compounds that act via preservation of ATP or reduction of necrosis. Its reproducible, concentration‑dependent effects on LDH release and contractile recovery provide a robust reference for comparing candidate molecules [1].

Investigations of F1F0 ATP Hydrolase in Non‑Cardiac Ischemia (e.g., Cerebral Ischemia)

Although primarily characterized in cardiac models, BMS‑199264 has shown concentration‑dependent protection in whole‑brain ischemia/reperfusion models (reduced LDH release, delayed contracture onset), suggesting utility in broader ischemia research where ATP hydrolysis contributes to injury [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-199264 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.